cis,trans-Germacrone
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Overview
Description
cis,trans-Germacrone: is an isomer of Germacrone, a naturally occurring sesquiterpene found in various plants. Germacrone exhibits a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects . This compound shares similar properties and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis,trans-Germacrone can be synthesized through photoisomerization of Germacrone. By exposing Germacrone to light, it can be transformed into its cis and trans isomers . This process involves the use of specific wavelengths of light and may require the presence of a photosensitizer to facilitate the isomerization.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of Germacrone from plant sources, followed by photoisomerization to obtain the desired isomers. The extraction process may involve solvent extraction, steam distillation, or other techniques to isolate Germacrone from plant material .
Chemical Reactions Analysis
Types of Reactions: cis,trans-Germacrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced products.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield epoxides or hydroxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of other bioactive compounds.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in modulating biological pathways and cellular processes.
- Used in studies to understand its effects on cell proliferation and apoptosis .
Medicine:
- Explored for its antitumor, antioxidant, and anti-inflammatory properties.
- Potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders .
Industry:
- Utilized in the production of pharmaceuticals and nutraceuticals.
- Employed in the development of natural products and herbal medicines .
Mechanism of Action
The mechanism of action of cis,trans-Germacrone involves its interaction with various molecular targets and pathways. It has been shown to inhibit lung cancer cell proliferation by altering the Akt/MDM2/p53 signaling pathway . Additionally, this compound can induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells . These effects are mediated through its ability to modulate key proteins and enzymes involved in cell growth and survival.
Comparison with Similar Compounds
cis,trans-Germacrone is unique compared to other similar compounds due to its specific isomeric structure and biological activity. Some similar compounds include:
Germacrone: The parent compound of this compound, known for its antitumor and anti-inflammatory properties.
Curdione: Another sesquiterpene with similar biological activities, often studied alongside Germacrone.
Furanodiene: A related compound with potential anticancer effects, commonly found in the same plant sources as Germacrone.
This compound stands out due to its distinct isomeric form, which may confer unique biological properties and therapeutic potential.
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(3Z,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one |
InChI |
InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7- |
InChI Key |
CAULGCQHVOVVRN-UPAULDTKSA-N |
SMILES |
CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C |
Isomeric SMILES |
C/C/1=C\CC(=C(C)C)C(=O)C/C(=C\CC1)/C |
Canonical SMILES |
CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C |
Pictograms |
Irritant |
Synonyms |
germacron germacrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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